Tert-butyl (2R,3S)-3-hydroxy-2-vinyl-piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (2R,3S)-2-ethenyl-3-hydroxypiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-5-9-10(14)7-6-8-13(9)11(15)16-12(2,3)4/h5,9-10,14H,1,6-8H2,2-4H3/t9-,10+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPYZOAAGWNJKU-ZJUUUORDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1C=C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]([C@H]1C=C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
In a representative procedure, tert-butyl 3-oxopiperidine-1-carboxylate is treated with vinylmagnesium bromide in tetrahydrofuran (THF) at −10°C to 0°C. The reaction proceeds via a six-membered transition state, favoring the (2R,3S) diastereomer through chelation control. Quenching with saturated ammonium chloride and purification via silica gel chromatography yields the product in 72–84% isolated yield.
Key Data:
Stereochemical Rationale
Density functional theory (DFT) studies indicate that the Grignard reagent coordinates to the carbonyl oxygen, directing vinyl addition to the Re face of the ketone. Subsequent protonation from the Si face establishes the (3S) configuration. The tert-butyl carbamate group rigidifies the piperidine ring, minimizing epimerization during workup.
Palladium-Catalyzed Vinylation of Secondary Alcohols
An alternative approach employs palladium-mediated cross-coupling to introduce the vinyl group post hoc. This method is advantageous when Grignard addition fails to achieve sufficient stereocontrol.
Sulfonate Displacement Strategy
tert-Butyl (2R,3S)-3-hydroxy-2-(methylsulfonyloxy)piperidine-1-carboxylate is reacted with vinyltriethylborate in the presence of Pd(PPh₃)₄ and K₂CO₃. The reaction proceeds via oxidative addition of the sulfonate to palladium, followed by transmetallation and reductive elimination to install the vinyl group.
Key Data:
Limitations
This method requires pre-installation of a sulfonate leaving group, adding two synthetic steps. Additionally, palladium residues necessitate rigorous purification for pharmaceutical-grade material.
Asymmetric Hydrogenation of Enamides
For large-scale production, asymmetric hydrogenation of tert-butyl 3-oxo-2-vinylpiperidine-1-carboxylate using chiral ruthenium catalysts offers high enantioselectivity.
Catalytic System and Performance
The substrate is hydrogenated at 50 psi H₂ in methanol with [(R)-BINAP-RuCl₂] as the catalyst. The reaction achieves 92% ee for the (2R,3S) isomer, with full conversion in 12 hours.
Key Data:
Substrate Engineering
Resolution of Racemic Mixtures
When stereoselective synthesis proves challenging, enzymatic resolution offers a viable alternative.
Lipase-Catalyzed Kinetic Resolution
Racemic tert-butyl 3-hydroxy-2-vinylpiperidine-1-carboxylate is treated with Candida antarctica lipase B (CAL-B) in vinyl acetate. The enzyme selectively acetylates the (2S,3R) enantiomer, leaving the desired (2R,3S) isomer unreacted (E = 28).
Key Data:
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Steps | Cost (Relative) |
|---|---|---|---|---|
| Grignard Addition | 72–84 | >95 | 3 | Low |
| Palladium Catalysis | 68 | >99 | 5 | High |
| Asymmetric Hydrogenation | 90 | 92 | 4 | Moderate |
| Enzymatic Resolution | 45 | 98 | 2 | Low |
The Grignard method remains the most cost-effective for small-scale synthesis, while asymmetric hydrogenation balances yield and enantioselectivity for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2R,3S)-3-hydroxy-2-vinyl-piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation reactions.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Tosyl chloride for converting the hydroxyl group to a tosylate, followed by nucleophilic substitution.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an ethyl-substituted piperidine.
Substitution: Formation of various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, Tert-butyl (2R,3S)-3-hydroxy-2-vinyl-piperidine-1-carboxylate is used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new synthetic methodologies .
Biology and Medicine
Its piperidine ring is a common motif in many bioactive molecules, and the presence of the hydroxyl and vinyl groups allows for further derivatization to enhance biological activity .
Industry
In the chemical industry, this compound can be used as a building block for the synthesis of polymers and other materials. Its reactivity and functional groups make it suitable for incorporation into various industrial processes .
Mechanism of Action
The mechanism of action of Tert-butyl (2R,3S)-3-hydroxy-2-vinyl-piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with active sites, while the vinyl group can participate in π-π interactions with aromatic residues .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Substituent and Ring Variations
Below is a comparative analysis of the target compound with its closest analogs (data derived from provided evidence):
Table 1: Structural and Functional Comparison
Functional and Reactivity Differences
Hydrogen Bonding and Solubility :
- The hydroxyl group in the target compound enhances hydrogen-bonding capacity, improving solubility in polar solvents compared to analogs like the phenyl-substituted derivative () .
- Pyrrolidine analogs (e.g., ) exhibit greater ring strain due to the 5-membered structure, leading to distinct conformational preferences and reactivity in cyclization reactions .
Stereochemical Impact :
Crystallographic and Analytical Data
- Crystal Packing : Hydrogen-bonding patterns (e.g., hydroxyl-mediated networks) influence the crystal packing of the target compound, as described in Etter’s graph-set analysis () .
Q & A
Q. What are the optimal synthetic routes for preparing tert-butyl (2R,3S)-3-hydroxy-2-vinyl-piperidine-1-carboxylate, and how can stereochemical integrity be maintained?
Methodological Answer:
- Stepwise Synthesis : Start with a piperidine scaffold functionalized at C2 and C2. Introduce the vinyl group via Wittig or Heck coupling, ensuring regioselectivity using palladium catalysts. Protect the amine with a tert-butyloxycarbonyl (Boc) group early to avoid side reactions .
- Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation or Evans oxazolidinones) to set the (2R,3S) configuration. Monitor enantiomeric excess via chiral HPLC or NMR with chiral shift reagents.
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane or utilize recrystallization in dichloromethane/hexane mixtures to isolate high-purity product .
Q. How can the structure of this compound be confirmed using crystallographic and spectroscopic methods?
Methodological Answer:
- X-ray Crystallography : Grow single crystals via slow evaporation in a solvent like ethanol. Use SHELX-97 for structure solution and refinement, ensuring hydrogen-bonding networks (e.g., O–H···O/N interactions) are resolved .
- Spectroscopy :
- NMR : Assign peaks using - HSQC and HMBC to verify vinyl ( 5.0–6.0 ppm) and hydroxy ( 1.5–3.0 ppm) groups.
- IR : Confirm the Boc carbonyl stretch (1680–1720 cm) and hydroxy O–H stretch (3200–3600 cm) .
Advanced Research Questions
Q. What strategies mitigate racemization during functionalization of the vinyl or hydroxy groups in this compound?
Methodological Answer:
- Low-Temperature Reactions : Conduct reactions at 0–20°C to minimize thermal racemization, especially during acylations or sulfonations .
- Protecting Groups : Temporarily protect the hydroxy group as a silyl ether (e.g., TBS or TIPS) before modifying the vinyl group. Deprotect under mild conditions (e.g., TBAF in THF) .
- Kinetic Resolution : Use enzymes (lipases or esterases) or chiral catalysts to selectively modify one enantiomer, preserving stereochemistry .
Q. How do hydrogen-bonding patterns in the crystal lattice influence the compound’s physicochemical properties?
Methodological Answer:
- Graph Set Analysis : Apply Etter’s rules to categorize hydrogen bonds (e.g., D(2) motifs for intramolecular O–H···O bonds). Use Mercury software to visualize packing motifs .
- Solubility and Stability : Strong intermolecular H-bonds (e.g., between hydroxy and carbonyl groups) reduce solubility in apolar solvents but enhance thermal stability. Test via DSC/TGA .
Q. What computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model electrophilic attack on the vinyl group or nucleophilic substitution at the Boc-protected amine.
- MD Simulations : Simulate solvent effects (e.g., DCM vs. THF) on reaction pathways using Gaussian or ORCA. Validate with experimental kinetic data .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points or spectral How to resolve them?
Methodological Answer:
- Reproducibility Checks : Re-synthesize the compound using literature protocols and compare NMR/IR data. Verify crystallinity via PXRD if melting points vary .
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., de-Boc derivatives or epimeric impurities) that may skew results .
Experimental Design Considerations
Q. How to design assays to study this compound’s interactions with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
